molecular formula C10H10N2O2 B2433457 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 39499-60-0

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2433457
CAS No.: 39499-60-0
M. Wt: 190.202
InChI Key: ODMBJAQJBFQMEV-UHFFFAOYSA-N
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Description

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone ring fused with a hydroxyphenyl group

Scientific Research Applications

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group with a pyridazinone ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMBJAQJBFQMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (1.2 ml) was added to a stirred suspension of 3-(2-hydroxybenzoyl)propionic acid (3.1 g) in water (20 ml), and the mixture was heated under reflux for 3/4 hour. The mixture was diluted with an equal volume of water, allowed to cool, and filtered to give 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.6 g) m.p. 211°-212°.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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